molecular formula C9H15N3O2S B14215397 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide CAS No. 828920-59-8

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide

Cat. No.: B14215397
CAS No.: 828920-59-8
M. Wt: 229.30 g/mol
InChI Key: RLRWIFCLCAZBFG-UHFFFAOYSA-N
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Description

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide is an organic compound with a complex structure that includes a thiazole ring, an amino group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with a thiazole derivative. One common method involves the use of 2-aminothiazole, which reacts with 2-methylpropanamide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target . The thiazole ring is also crucial for its biological activity, as it can interact with various biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

828920-59-8

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C9H15N3O2S/c1-6(2)8(14)12-9-11-5-7(15-9)10-3-4-13/h5-6,10,13H,3-4H2,1-2H3,(H,11,12,14)

InChI Key

RLRWIFCLCAZBFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)NCCO

Origin of Product

United States

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